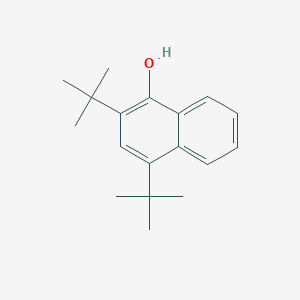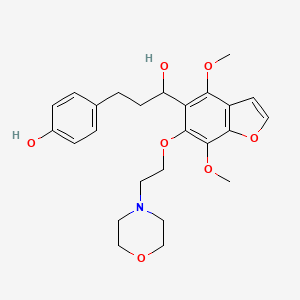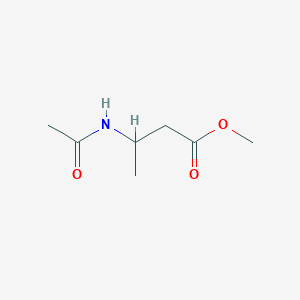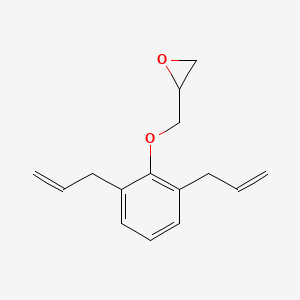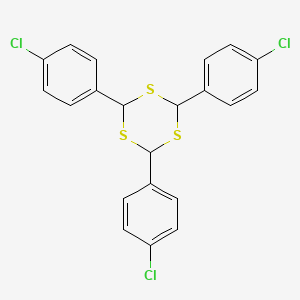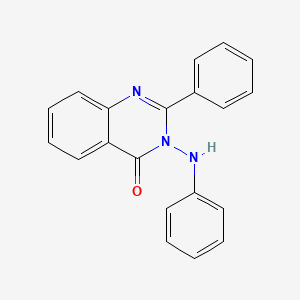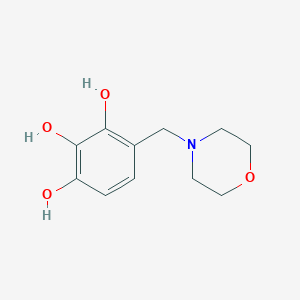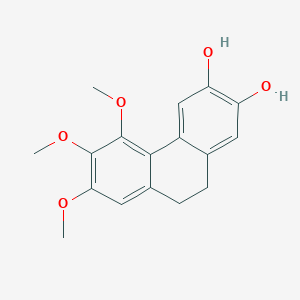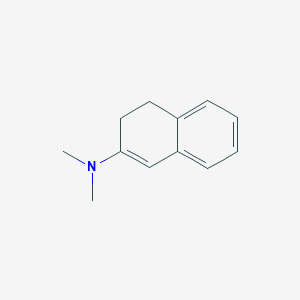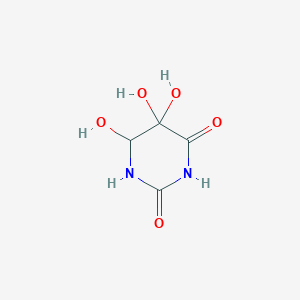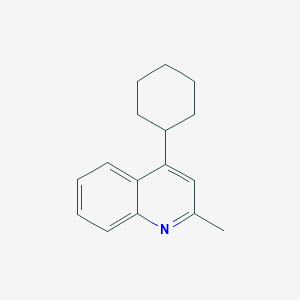
4-Cyclohexyl-2-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexyl-2-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline core with a cyclohexyl group at the 4-position and a methyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-2-methylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction proceeds under acidic or basic conditions to form the quinoline ring.
Another method involves the use of a cyclohexyl derivative and 2-methylquinoline. The reaction can be catalyzed by silver nitrate with Selectfluor as an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedländer synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclohexyl-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and substituted quinolines with various functional groups.
Applications De Recherche Scientifique
4-Cyclohexyl-2-methylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Cyclohexyl-2-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the quinoline ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylquinoline: Lacks the cyclohexyl group, making it less hydrophobic.
4-Cyclohexylquinoline: Lacks the methyl group at the 2-position.
Quinoline: The parent compound without any substituents.
Uniqueness
4-Cyclohexyl-2-methylquinoline is unique due to the presence of both the cyclohexyl and methyl groups, which influence its chemical reactivity and biological activity. The cyclohexyl group increases the hydrophobicity, potentially enhancing its interaction with lipid membranes and hydrophobic pockets in proteins. The methyl group at the 2-position can affect the electronic properties of the quinoline ring, influencing its reactivity in chemical reactions .
Propriétés
Numéro CAS |
37597-46-9 |
|---|---|
Formule moléculaire |
C16H19N |
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
4-cyclohexyl-2-methylquinoline |
InChI |
InChI=1S/C16H19N/c1-12-11-15(13-7-3-2-4-8-13)14-9-5-6-10-16(14)17-12/h5-6,9-11,13H,2-4,7-8H2,1H3 |
Clé InChI |
FUDPYOPZEFDRFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=C1)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




